molecular formula C15H17N7O2 B2563365 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034348-65-5

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2563365
CAS No.: 2034348-65-5
M. Wt: 327.348
InChI Key: SUAKLRGLPJGXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core linked to a piperazine ring and a 5-methylisoxazole moiety via a methanone bridge. This structure combines pharmacologically privileged motifs: the triazolo-pyrazine scaffold is known for its role in kinase inhibition and receptor modulation, while the isoxazole group often contributes to metabolic stability and target binding affinity . Its structural complexity necessitates specialized synthetic routes, likely involving multi-component reactions or sequential cyclization steps, as seen in analogous systems .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-10-9-12(19-24-10)15(23)21-7-5-20(6-8-21)13-14-18-17-11(2)22(14)4-3-16-13/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAKLRGLPJGXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, particularly focusing on its anticancer and antibacterial activities.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Triazolo[4,3-a]pyrazine moiety
  • Piperazine ring
  • Isosaxol derivative

These structural elements are known to influence the biological activity of the compound significantly.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit promising anticancer properties. For instance:

CompoundCell LineIC50 Value (µM)Mechanism
22iA5490.83 ± 0.07c-Met kinase inhibition
22iMCF-70.15 ± 0.08c-Met kinase inhibition
22iHeLa2.85 ± 0.74c-Met kinase inhibition

In a study conducted by Zhang et al., compound 22i was identified as a potent inhibitor of c-Met kinase, which is crucial in cancer cell proliferation and survival . The compound's efficacy was evaluated through various assays, including cell cycle analysis and apoptosis assays, indicating its potential as a therapeutic agent against multiple cancer types .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. A related study reported that various triazolo[4,3-a]pyrazine derivatives exhibited moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) of selected compounds:

CompoundBacteriaMIC (µg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

Compound 2e showed comparable activity to ampicillin, a first-line antibiotic, suggesting its potential as an alternative treatment option . The structure–activity relationship indicated that longer alkyl chains enhanced antibacterial activity due to improved membrane permeability .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • c-Met Kinase Inhibition : The inhibition of c-Met kinase disrupts signaling pathways critical for tumor growth and metastasis.
  • Membrane Permeability : Modifications in the alkyl chain length influence the lipophilicity of the compounds, enhancing their ability to penetrate bacterial membranes.
  • Apoptosis Induction : Assays showed that treated cancer cells underwent apoptosis, confirming the compounds' roles in promoting programmed cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the triazolo[4,3-a]pyrazine scaffold. Researchers synthesized multiple compounds and tested their biological activities against different cancer cell lines and bacteria. The findings consistently highlighted the importance of structural modifications in enhancing efficacy .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazoles and isoxazoles have been shown to possess activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus8 µg/mL
Compound CP. aeruginosa12 µg/mL

These findings suggest that the presence of the triazole and isoxazole structures enhances the antimicrobial efficacy of the compounds .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that similar triazolo[4,3-a]pyrazine derivatives exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example : A study published in Frontiers in Chemistry reported the synthesis and evaluation of several triazolo[4,3-a]pyrazine derivatives, indicating promising results in inhibiting tumor growth in vitro .

Pharmacokinetics

Research into the pharmacokinetic properties of similar compounds suggests that they exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for determining the therapeutic viability of such compounds in clinical settings.

Therapeutic Applications

Given its biological activities, (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone may have potential applications in:

  • Antimicrobial Therapy : As a candidate for developing new antibacterial agents.
  • Cancer Treatment : As a lead compound for designing novel anticancer drugs targeting specific pathways involved in tumorigenesis.

Comparison with Similar Compounds

Triazolo-Pyrazine Derivatives

  • Fezolinetant (): Replaces the isoxazole with a thiadiazole and fluorophenyl group, enhancing CNS penetration for neurokinin receptor antagonism. The thiadiazole may improve metabolic stability compared to the target compound’s isoxazole .
  • Adenosine Receptor Ligands (): The pyrazinone core and benzylpiperazine substituent confer high affinity for adenosine receptors, contrasting with the target compound’s methanone-linked piperazine, which may favor different targets (e.g., phosphodiesterases) .

Heterocyclic Hybrid Systems

  • Pyrazolo-Triazolo-Pyrimidines (): These hybrids exhibit antifungal activity via 14α-demethylase inhibition. The methoxyphenyl group in these compounds enhances lipophilicity and target binding, a feature absent in the target compound’s isoxazole .
  • Triazolo-Thiadiazoles (): The thiadiazole ring in these analogs contributes to π-stacking interactions in enzyme active sites, whereas the target compound’s isoxazole may prioritize hydrogen bonding .

Q & A

Q. What structure-activity relationship (SAR) insights can guide the design of derivatives with enhanced potency?

  • SAR Table :
Substituent Position Effect on Activity Reference
3-Methyl groupTriazole↑ A2A receptor affinity
5-MethylisoxazoleMethanone↓ Solubility, ↑ LogP
PiperazineCore linker↑ Metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.